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molecular formula C27H22O2 B1649424 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) CAS No. 88938-12-9

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Cat. No. B1649424
M. Wt: 378.5 g/mol
InChI Key: NUDSREQIJYWLRA-UHFFFAOYSA-N
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Patent
US08841491B2

Procedure details

A reaction was carried out in the same manner as in Example 3. To an obtained reaction mixture liquid, 135 g of toluene, 23 g of water, and 17.9 g of 29% sodium hydroxide aqueous solution were added, and the reaction mixture liquid was neutralized by stirring at 80° C. Thereafter, an aqueous phase was separated and removed. An organic phase was further washed twice with 23 g of water. From the organic phase, toluene and 91.5 g of 2-methyl phenol were distilled away by concentration under reduced pressure. Thereafter, 161 g of toluene was added to a concentrated liquid, and the mixture liquid was cooled to 10° C. Then, precipitated crystals were subjected to filtration and drying to obtain 37.0 g of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (yield: 82.5%, LC purity: 98.7%). Obtained 9,9-bis(4-hydroxy-3-methylphenyl)fluorene was dissolved by heat at 230° C. for 2 hours. The 9,9-bis(4-hydroxy-3-methylphenyl)fluorene thus dissolved show a hue of 4 in Gardner. The total amount of toluene used in the production was 8 parts by weight relative to 1 part by weight of the 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:8].[Na+]>O>[OH:8][C:2]1[CH:3]=[CH:4][C:5]([C:7]2([C:5]3[CH:4]=[CH:3][C:2]([OH:8])=[C:1]([CH3:7])[CH:6]=3)[C:6]3[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=3[C:6]3[C:1]2=[CH:2][CH:3]=[CH:4][CH:5]=3)=[CH:6][C:1]=1[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
17.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
23 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
Thereafter, an aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
removed
WASH
Type
WASH
Details
An organic phase was further washed twice with 23 g of water
DISTILLATION
Type
DISTILLATION
Details
From the organic phase, toluene and 91.5 g of 2-methyl phenol were distilled away by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
Thereafter, 161 g of toluene was added to a concentrated liquid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture liquid was cooled to 10° C
CUSTOM
Type
CUSTOM
Details
Then, precipitated crystals
FILTRATION
Type
FILTRATION
Details
were subjected to filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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